4-Bromo-2-(bromomethyl)benzo[b]thiophene
Overview
Description
“4-Bromo-2-(bromomethyl)benzo[b]thiophene” is a chemical compound with the molecular formula CHBrS . It is a derivative of benzo[b]thiophene, which is an aromatic organic compound with a molecular formula C8H6S .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(bromomethyl)benzo[b]thiophene” is derived from the structure of benzo[b]thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Scientific Research Applications
Organic Semiconductors
4-Bromo-2-(bromomethyl)benzo[b]thiophene: is utilized in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The thiophene derivatives serve as the building blocks for organic field-effect transistors (OFETs), which are pivotal in the advancement of flexible displays and sensors.
Pharmaceutical Research
This compound plays a significant role in medicinal chemistry. Thiophene derivatives, including 4-Bromo-2-(bromomethyl)benzo[b]thiophene , exhibit a range of pharmacological properties. They are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The versatility of thiophene compounds allows for the synthesis of novel drugs with improved efficacy and reduced side effects.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . 4-Bromo-2-(bromomethyl)benzo[b]thiophene can be incorporated into coatings or additives to protect metals from corrosion, thereby extending the life of metal components in harsh environments.
Organic Light-Emitting Diodes (OLEDs)
The thiophene ring system is integral in the fabrication of OLEDs . These diodes are used in a variety of display and lighting applications due to their high efficiency and brightness. The brominated thiophene compounds can be used to synthesize complex molecules that emit light in the desired wavelength.
Antithrombolytic Agents
Recent research has shown that derivatives of 4-Bromo-2-(bromomethyl)benzo[b]thiophene have been synthesized and screened for their antithrombolytic activity . This application is crucial in the development of treatments for cardiovascular diseases, where preventing the formation of blood clots is vital.
Dielectric Materials
The compound has been used to form novel potential dielectric materials for organic thin film transistors . These materials are important for the miniaturization of electronic components and are used in various high-performance electronic devices.
Mechanism of Action
Target of Action
It’s worth noting that thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that it can undergo suzuki-miyaura reactions , a type of cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura reaction it undergoes is a key process in organic chemistry, contributing to the formation of complex organic compounds .
Result of Action
The suzuki-miyaura reaction it undergoes is known to result in the formation of biaryl compounds , which are common structural motifs in pharmaceuticals and agrochemicals .
Action Environment
It’s known that the suzuki-miyaura reaction it undergoes can be influenced by various factors, including the choice of catalyst, the type of organoboron reagent used, and the reaction conditions .
properties
IUPAC Name |
4-bromo-2-(bromomethyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWFPLYWOOCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CBr)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264410 | |
Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1312118-04-9 | |
Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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